molecular formula C8H13Br B12918004 Cyclohexene, 4-(bromomethyl)-4-methyl- CAS No. 61860-10-4

Cyclohexene, 4-(bromomethyl)-4-methyl-

Katalognummer: B12918004
CAS-Nummer: 61860-10-4
Molekulargewicht: 189.09 g/mol
InChI-Schlüssel: CHSIUMDNLSJYGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE is an organic compound with a bromomethyl group attached to a methylcyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE typically involves the bromination of 4-methylcyclohexene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of 4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation Reactions: Formation of alcohols or ketones.

    Reduction Reactions: Formation of methyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, leading to the formation of new bonds and compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(CHLOROMETHYL)-4-METHYLCYCLOHEX-1-ENE: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    4-(HYDROXYMETHYL)-4-METHYLCYCLOHEX-1-ENE: Contains a hydroxymethyl group, making it more reactive towards oxidation reactions.

    4-(METHYLMETHYL)-4-METHYLCYCLOHEX-1-ENE: Lacks the halogen group, resulting in different reactivity patterns.

Uniqueness

4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE is unique due to the presence of the bromomethyl group, which imparts specific reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical reactions .

Eigenschaften

CAS-Nummer

61860-10-4

Molekularformel

C8H13Br

Molekulargewicht

189.09 g/mol

IUPAC-Name

4-(bromomethyl)-4-methylcyclohexene

InChI

InChI=1S/C8H13Br/c1-8(7-9)5-3-2-4-6-8/h2-3H,4-7H2,1H3

InChI-Schlüssel

CHSIUMDNLSJYGN-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC=CC1)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.